Product packaging for 2-Phenyl-2-(trifluoromethyl)oxirane(Cat. No.:CAS No. 75590-22-6)

2-Phenyl-2-(trifluoromethyl)oxirane

Cat. No.: B2682669
CAS No.: 75590-22-6
M. Wt: 188.149
InChI Key: JCJQTSDFRCDMGF-UHFFFAOYSA-N
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Description

2-Phenyl-2-(trifluoromethyl)oxirane ( 75590-22-6) is a specialized epoxide building block of significant interest in advanced organic synthesis and medicinal chemistry. Its structure, featuring a phenyl ring and a trifluoromethyl group on the same oxirane ring, makes it a versatile precursor for the development of complex molecules. A primary research application of this compound and its derivatives is in the field of oxidation catalysis. Specifically, trifluoromethyl ketones can be readily converted into dioxiranes, which are powerful reagents used for the selective oxidation of various functional groups . The incorporation of the trifluoromethyl (CF3) group is a common strategy in drug discovery, as it can profoundly improve a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable bioisosteric replacement for groups like aliphatic nitro functions . As such, this compound serves as a key intermediate for synthesizing such trifluoromethyl-modified compounds, including phenylalanine-derived peptides designed for catalytic applications . This compound is a solid candidate for researchers developing new synthetic methodologies, peptide-based catalysts, and investigating structure-activity relationships in medicinal chemistry. Product Information: : 75590-22-6 Molecular Formula: C9H7F3O Molecular Weight: 188.15 Storage: Sealed in dry, 2-8°C This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7F3O B2682669 2-Phenyl-2-(trifluoromethyl)oxirane CAS No. 75590-22-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-2-(trifluoromethyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c10-9(11,12)8(6-13-8)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJQTSDFRCDMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)(C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Phenyl 2 Trifluoromethyl Oxirane and Analogues

Direct Epoxidation Strategies

Direct epoxidation of the corresponding alkene is a primary method for synthesizing 2-phenyl-2-(trifluoromethyl)oxirane. This can be achieved through both peracid-mediated and catalytic systems.

Peracid-Mediated Epoxidation of Corresponding Alkenes

The reaction of 2-phenyl-1-(trifluoromethyl)ethene with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common method for the synthesis of this compound. orientjchem.org This reaction typically proceeds through a concerted mechanism, often referred to as the "butterfly mechanism," where the peracid delivers an oxygen atom to the double bond of the alkene. orientjchem.org The process is generally carried out in a suitable solvent like dichloromethane (B109758) at controlled temperatures to afford the desired epoxide. The reactivity of the alkene is influenced by the electron-withdrawing nature of the trifluoromethyl group, which can affect the reaction rate and conditions required. Theoretical studies using density functional theory (DFT) suggest that the epoxidation mechanism can be promoted by protonation of the peracid, which lowers the activation barrier for the oxygen transfer. researchgate.net

A general procedure involves dissolving the alkene in a solvent and adding the peracid portion-wise at a low temperature, such as 0 °C. After the reaction is complete, the mixture is worked up to remove the carboxylic acid byproduct and isolate the epoxide. thieme-connect.de

Catalytic Systems for Epoxidation of Phenyl-Trifluoromethyl Alkenes

Catalytic systems offer an alternative to stoichiometric peracid epoxidation, often with improved efficiency and sustainability. Various metal-based catalysts have been developed for the epoxidation of alkenes, including those containing manganese. For instance, a continuous flow process using a homogeneous manganese catalyst with in situ generated peracetic acid has been described for the epoxidation of various alkenes. qub.ac.uk This method provides a safer and more scalable route to epoxides. qub.ac.uk

Another approach involves the use of dioxiranes, which can be generated in situ from a ketone catalyst and a terminal oxidant like potassium peroxymonosulfate (B1194676) (Oxone). orientjchem.org For example, 3-methyl-3-(trifluoromethyl)dioxirane, generated in situ, has been used for the catalytic epoxidation of alkenes. thieme-connect.de

Stereoselective Synthesis Approaches

Controlling the stereochemistry of the epoxide is crucial for many applications. Several methods have been developed to achieve stereoselective synthesis of this compound and its analogues.

Chiral Auxiliary-Controlled Asymmetric Trifluoromethylation and Subsequent Cyclization

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. researchgate.netyoutube.comyoutube.comyoutube.com In this approach, a chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a key bond-forming step. researchgate.net For the synthesis of chiral trifluoromethylated compounds, N-acyl oxazolidinones can be used as chiral auxiliaries. nih.gov A Ru-catalyzed direct thermal trifluoromethylation of N-acyloxazolidinones provides a method to introduce the trifluoromethyl group with good stereocontrol. nih.gov The chiral auxiliary can then be cleaved and the resulting intermediate cyclized to form the chiral epoxide. The choice of chiral auxiliary and the reaction conditions are critical for achieving high diastereoselectivity. researchgate.net

Reaction Auxiliary Key Features Reference
Asymmetric FluoroalkylationN-acyl oxazolidinonesRu-catalyzed, good yields and stereocontrol nih.gov

Diastereoselective Formation via Organometallic Reagents

Organometallic reagents play a significant role in the stereoselective synthesis of epoxides. A general method involves the treatment of 2-substituted 3,3-dichloro-1,1,1-trifluoropropan-2-ols with an organolithium reagent at low temperatures (-98 °C). acs.org This reaction proceeds through a stereoselective formation of a 2-lithio-3-trifluoromethyloxirane intermediate, which can then be trapped with an electrophile to yield the trisubstituted oxirane with high diastereoselectivity. acs.org The stereochemical outcome is rationalized by a lithium-fluorine chelation model in the transition state. acs.org

Additions of organometallic reagents, such as Grignard reagents, to α-chiral carbonyl compounds can also be highly diastereoselective, often following predictable models like the Felkin-Ahn or chelation-control models, depending on the substrate and reaction conditions. nih.gov

Reactants Reagent Product Stereoselectivity Reference
2-substituted 3,3-dichloro-1,1,1-trifluoropropan-2-olOrganolithiumTrisubstituted oxiraneHigh diastereoselectivity acs.org

Cobalt-Catalyzed Stereoselective Epoxidation

Cobalt catalysts have emerged as effective promoters for stereoselective epoxide synthesis. rsc.org A cobalt-catalyzed reaction between aldehydes and diazocarbonyl compounds can produce trisubstituted epoxides with excellent E-selectivity under ligand-free conditions. rsc.orgrsc.org The mechanism is proposed to involve a nucleophilic addition pathway. rsc.org While this specific methodology has been demonstrated for a range of epoxides, its direct application to this compound would depend on the availability of the corresponding trifluoromethylated diazo precursor.

Furthermore, cobalt-catalyzed hydrogenation of epoxides has been shown to be a regioselective method for the synthesis of alcohols, indicating the potential for cobalt complexes to interact selectively with the oxirane ring. d-nb.info Cobalt catalysts have also been employed in the regioselective ring-opening of epoxides with aryl halides and in the trifluoromethoxylation of epoxides. nih.govnih.gov

Catalyst System Reactants Key Features Reference
Cobalt bromide (CoBr₂)Aldehyde, DiazoesterExcellent E-selectivity, ligand-free rsc.orgrsc.org

Generation from Dichlorohydrins with Organolithium Reagents

A significant advancement in the synthesis of trifluoromethyl-containing oxiranes involves the reaction of 2-substituted 3,3-dichloro-1,1,1-trifluoropropan-2-ols with organolithium reagents. This method provides a stereoselective route to trisubstituted oxiranes. The process begins with the treatment of a dichlorohydrin, such as 2-phenyl-3,3-dichloro-1,1,1-trifluoropropan-2-ol, with an organolithium reagent like butyllithium (B86547) (BuLi) in tetrahydrofuran (B95107) (THF) at very low temperatures, typically -98 °C. acs.orgresearchgate.net This reaction generates a 2-lithio-3-trifluoromethyloxirane intermediate stereoselectively. acs.org

This lithiated oxirane is a versatile intermediate that can be trapped with various electrophiles to yield tetrasubstituted oxiranes. acs.org For instance, quenching the reaction at -98 °C with methanol (B129727) leads to the formation of the corresponding trisubstituted oxirane. acs.org The reaction's outcome is highly dependent on the temperature; if the mixture is warmed to -78 °C before quenching, a competing reaction can lead to the formation of allylic alcohol byproducts. acs.org The choice of both the substituent on the dichlorohydrin and the organolithium reagent influences the reaction's efficiency and selectivity. acs.org

The general applicability of this method has been demonstrated with various substituents. For example, dichlorohydrins with phenyl, styryl, and phenylethynyl groups at the 2-position react with butyllithium to produce the corresponding oxiranes in good yields and with high stereoselectivity. acs.org Different organolithium reagents, such as methyllithium, phenyllithium, and vinyllithium, have also been successfully employed. acs.org

Table 1: Synthesis of 2-Substituted-2-(trifluoromethyl)oxiranes from Dichlorohydrins and Organolithium Reagents acs.org

Dichlorohydrin (R¹) Organolithium (R²) Product (Oxirane) Yield (%)
Phenyl n-BuLi 2-Butyl-2-phenyl-3-(trifluoromethyl)oxirane 85
Styryl n-BuLi 2-Butyl-2-styryl-3-(trifluoromethyl)oxirane 78
Phenylethynyl n-BuLi 2-Butyl-2-(phenylethynyl)-3-(trifluoromethyl)oxirane 91
Phenylethynyl MeLi 2-Methyl-2-(phenylethynyl)-3-(trifluoromethyl)oxirane 89

Note: The table is a representation of data for analogous compounds as specific data for this compound was not detailed in the source.

Ring Closure of Bromohydrins and Related Halohydrins

The intramolecular cyclization of halohydrins, particularly bromohydrins, is a classical and effective method for the synthesis of epoxides, including those bearing a trifluoromethyl group. researchgate.net This reaction typically proceeds via an intramolecular Williamson ether synthesis, where a base is used to deprotonate the hydroxyl group, forming an alkoxide that subsequently displaces the adjacent halide in an SN2 reaction to form the oxirane ring.

For the synthesis of trifluoromethylated oxiranes, the process often starts with a corresponding α-halo-trifluoromethyl ketone, such as 1-bromo-3,3,3-trifluoro-2-propanone. This ketone is first reduced to the corresponding bromohydrin, 3-bromo-1,1,1-trifluoro-2-propanol. google.comresearchgate.net The reduction can be achieved using reagents like lithium aluminum hydride or through asymmetric reduction methods to yield enantiomerically enriched products. google.comresearchgate.net

Following the reduction, the bromohydrin is treated with a strong base, such as concentrated sodium hydroxide (B78521) solution, to effect the ring closure. google.com The reaction conditions, such as temperature and base concentration, are critical; higher temperatures can favor the formation of the desired epoxide, while more dilute solutions and longer reaction times may lead to the formation of the corresponding glycol as an undesired byproduct. google.com An efficient one-pot synthesis has been developed involving the asymmetric reduction of 1-bromo-3,3,3-trifluoro-2-propanone followed by in-situ ring closure of the intermediate chloroborinate. researchgate.net

Multicomponent and Cascade Reaction Sequences

Multicomponent reactions (MCRs) and cascade sequences represent highly efficient strategies in modern organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation. While a direct MCR or cascade synthesis for this compound is not prominently documented, the principles are widely applied to the synthesis of other trifluoromethylated heterocycles and can be conceptually extended. beilstein-journals.org

For instance, trifluoromethylated pyrimidines have been synthesized through a cascade reaction of trifluorinated 2-bromoenones with amidines, involving an aza-Michael addition, intramolecular cyclization, and subsequent elimination steps. organic-chemistry.org Similarly, palladium-catalyzed multicomponent cascade reactions of 3-hydroxypropionitrile (B137533) with arylboronic acids have been developed to produce substituted dihydrochalcones, demonstrating the power of these methods to form multiple carbon-carbon bonds in one pot. acs.org

The synthesis of 4-methyl-5-phenyl-2-(trifluoromethyl)-1,3-oxazolidine, a related heterocyclic compound, has been achieved through multicomponent cascade reactions involving epoxides, anilines, and glyoxylates. This highlights the utility of epoxides like 2-(trifluoromethyl)oxirane (B1348523) as building blocks in such reactions. Phosphine-catalyzed cascade reactions involving vinyl oxiranes and sulfonium (B1226848) compounds have also been developed to construct complex spirocyclic systems, further illustrating the synthetic potential of oxirane-based cascade processes. acs.org These examples underscore the feasibility of designing novel multicomponent or cascade pathways for the efficient assembly of this compound and its derivatives.

Visible-Light-Mediated Synthetic Pathways

Visible-light-mediated photoredox catalysis has emerged as a powerful and green tool for organic synthesis, enabling challenging transformations under mild conditions. This approach has been successfully applied to the synthesis of trifluoromethyl-substituted epoxides. nih.gov

A notable strategy involves a visible-light-induced cycloaddition reaction of N-tosylhydrazones with trifluoromethyl ketones. This method allows for the synthesis of trifluoromethyl(spiro)-epoxides bearing contiguous quaternary centers under metal-free and catalyst-free conditions. nih.gov The reaction is typically initiated by irradiating the mixture with blue LEDs. This pathway is attractive due to its operational simplicity, wide substrate scope, and applicability to the modification of complex molecules. nih.gov

While direct visible-light-mediated synthesis of this compound from simple precursors is an area of ongoing research, related transformations have been extensively studied. For example, visible-light-induced photoredox catalysis has been used to construct trifluoromethylated quaternary carbon centers from trifluoromethylated tertiary bromides and alkenes. These reactions often proceed through the generation of an electrophilic radical which then participates in addition and cyclization reactions. The development of these methodologies provides a foundation for future innovations in the direct, light-mediated synthesis of trifluoromethylated epoxides.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-substituted 3,3-dichloro-1,1,1-trifluoropropan-2-ol
Butyllithium (BuLi)
Tetrahydrofuran (THF)
2-lithio-3-trifluoromethyloxirane
Methanol
Allylic alcohol
2-phenyl-3,3-dichloro-1,1,1-trifluoropropan-2-ol
2-Butyl-2-phenyl-3-(trifluoromethyl)oxirane
2-Butyl-2-styryl-3-(trifluoromethyl)oxirane
2-Butyl-2-(phenylethynyl)-3-(trifluoromethyl)oxirane
2-Methyl-2-(phenylethynyl)-3-(trifluoromethyl)oxirane
2-Phenyl-2-(phenylethynyl)-3-(trifluoromethyl)oxirane
Methyllithium
Phenyllithium
Vinyllithium
Bromohydrin
1-bromo-3,3,3-trifluoro-2-propanone
3-bromo-1,1,1-trifluoro-2-propanol
Lithium aluminum hydride
Sodium hydroxide
Chloroborinate
Trifluoromethylated pyrimidines
2-bromoenones
Amidines
Dihydrochalcones
3-hydroxypropionitrile
Arylboronic acids
4-methyl-5-phenyl-2-(trifluoromethyl)-1,3-oxazolidine
Anilines
Glyoxylates
Vinyl oxiranes
Sulfonium compounds
N-tosylhydrazones
Trifluoromethyl ketones
Trifluoromethyl(spiro)-epoxides

Reactivity and Mechanistic Investigations of 2 Phenyl 2 Trifluoromethyl Oxirane

Ring-Opening Reactions

The strained three-membered ring of 2-Phenyl-2-(trifluoromethyl)oxirane makes it susceptible to ring-opening reactions. The presence of both a phenyl and a trifluoromethyl group on the same carbon atom of the epoxide ring introduces significant electronic and steric effects that dictate the regioselectivity and stereoselectivity of these transformations.

Nucleophilic Ring-Opening Transformations

Nucleophilic attack is a common method for the ring-opening of epoxides, leading to the formation of 1,2-difunctionalized compounds. The regiochemical and stereochemical outcome of these reactions is highly dependent on the nature of the nucleophile, the reaction conditions, and the electronic and steric properties of the epoxide substituents.

The ring-opening of unsymmetrical epoxides can proceed via two different pathways, leading to two regioisomeric products. In the case of this compound, nucleophilic attack can occur at either the carbon bearing the phenyl and trifluoromethyl groups (C2) or the methylene (B1212753) carbon (C3). The regioselectivity is largely governed by a combination of steric and electronic factors. Generally, under basic or neutral conditions, nucleophilic attack preferentially occurs at the less sterically hindered carbon (C3) via an SN2 mechanism. This results in the formation of a secondary alcohol. Conversely, under acidic conditions, the reaction often proceeds through a carbocation-like transition state, favoring attack at the more substituted carbon (C2) that can better stabilize the positive charge.

The stereoselectivity of the reaction is also a critical aspect. For SN2-type reactions, the nucleophile attacks from the backside of the C-O bond, leading to an inversion of configuration at the attacked carbon center.

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group that significantly impacts the electrophilicity of the adjacent carbon atoms in the oxirane ring. nih.gov This strong inductive effect (-I) makes the C2 carbon more electrophilic and susceptible to nucleophilic attack. nih.gov However, the bulky nature of the -CF3 group also introduces steric hindrance around the C2 position. This interplay between electronic activation and steric hindrance is a key determinant of the reaction pathway.

The electron-withdrawing nature of the trifluoromethyl group can also influence the stability of potential carbocation intermediates that may form during acid-catalyzed ring-opening. nih.gov While the phenyl group can stabilize a positive charge at C2 through resonance, the adjacent -CF3 group would destabilize it inductively. This electronic tug-of-war can lead to complex reaction outcomes and may favor pathways that avoid the formation of a full carbocation at C2.

Factor Influence on Ring-Opening of this compound
Electronic Effect of -CF3 Group Increases the electrophilicity of the C2 carbon due to its strong electron-withdrawing nature. nih.gov
Steric Effect of -CF3 Group Hinders nucleophilic attack at the C2 carbon.
Phenyl Group Can stabilize a positive charge at the C2 carbon through resonance.
Reaction Conditions Basic/neutral conditions favor SN2 attack at the less hindered C3 carbon. Acidic conditions can promote attack at the more substituted C2 carbon.

The nucleophilic ring-opening of this compound has been explored with a variety of nucleophiles. The compatibility of different functional groups on both the nucleophile and the epoxide is crucial for the synthetic utility of this reaction. Generally, "soft" nucleophiles, such as thiols and certain amines, are effective in opening the epoxide ring. The reaction conditions need to be carefully controlled to avoid side reactions, especially when sensitive functional groups are present. For instance, strongly basic conditions might be incompatible with base-sensitive groups on the nucleophile or could lead to undesired elimination reactions.

Frustrated Lewis Pair (FLP) Mediated Ring-Opening Reactions

Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. uva.nl This "frustration" leads to unique reactivity, including the activation of small molecules and the mediation of various chemical transformations, such as the ring-opening of epoxides. uva.nlhelsinki.finih.gov

The reaction of this compound with preorganized FLPs, such as tBu2PCH2BPh2, results in epoxide ring-opening to form heterocyclic products. uva.nlhelsinki.finih.govresearchgate.net Computational and kinetic studies have shed light on the mechanistic pathways of these FLP-mediated reactions. uva.nlhelsinki.finih.govresearchgate.net

Three potential pathways for the FLP-mediated ring-opening of epoxides have been considered uva.nl:

Path A: Direct nucleophilic attack by the phosphine (B1218219).

Path B: Activation of the epoxide by the Lewis acid followed by intramolecular nucleophilic attack.

Path C: Lewis acid activation followed by intermolecular nucleophilic attack by a second FLP molecule.

For monosubstituted epoxides, including 2-phenyloxirane and 2-(trifluoromethyl)oxirane (B1348523), computational studies suggest that Path C is the most favorable reaction pathway. uva.nluva.nl The activation barrier for the ring-opening of 2-phenyloxirane is influenced by the steric hindrance of the phenyl group, which can make the subsequent cyclization step the rate-determining step. uva.nl The reaction of 2-(trifluoromethyl)oxirane with certain FLPs has been observed to require more forcing conditions, such as elevated temperatures, for full conversion compared to 2-methyloxirane and 2-phenyloxirane. uva.nl

FLP System Substrate Reaction Conditions Outcome Reference
tBu2PCH2BPh2 (1)2-(Trifluoromethyl)oxiraneRoom Temperature, 16-24 hFormation of a six-membered heterocycle researchgate.net
o-Ph2P(C6H4)BCat (4)2-(Trifluoromethyl)oxirane70 °C, 72 hFormation of a seven-membered heterocycle uva.nl

The study of FLP-mediated reactions of this compound provides valuable insights into the non-metal-catalyzed activation and transformation of challenging substrates. The interplay of Lewis acidity, Lewis basicity, and steric hindrance in these systems allows for novel reaction pathways and the synthesis of unique heterocyclic structures.

Formation of Novel Heterocycles

The reaction of this compound with preorganized frustrated Lewis pairs (FLPs) leads to the formation of novel heterocyclic structures. Specifically, treatment with FLPs such as tBu₂PCH₂BPh₂ and o-Ph₂P(C₆H₄)BCat (where Cat is catechol) results in the ring-opening of the epoxide. researchgate.netnih.govuva.nl This process yields zwitterionic six- and seven-membered heterocycles. nih.govuva.nlhelsinki.fi The formation of these heterocycles is a result of the regioselective ring-opening of the monosubstituted epoxide, leading to stable zwitterionic products. researchgate.net

For instance, the reaction of tBu₂PCH₂BPh₂ with 2-phenyloxirane and 2-(trifluoromethyl)oxirane produces the corresponding six-membered heterocycles. researchgate.netresearchgate.net Similarly, the reaction with the o-phenylene-bridged FLP, o-Ph₂P(C₆H₄)BCat, also yields analogous seven-membered heterocyclic products. uva.nluva.nl The structures of several of these heterocyclic products have been confirmed by single-crystal X-ray structure analyses. nih.govuva.nluva.nl The inherent toxicity of many epoxides and the stability of the resulting small molecules have generated interest in using poly(FLP)s to capture these substrates. researchgate.net

Kinetic and Computational Studies of FLP-Mediated Processes

Kinetic and computational studies have been instrumental in elucidating the mechanism of FLP-mediated reactions of this compound. researchgate.netnih.gov The reaction is understood to proceed through the activation of the epoxide by the Lewis acidic boron center of the FLP. nih.govuva.nlhelsinki.fi This is followed by a nucleophilic attack from the phosphine of a second FLP molecule. nih.govuva.nlhelsinki.fi

The resulting chain-like intermediate then undergoes ring-closure to form the final heterocyclic product, with the concurrent release of the second FLP equivalent, which acts as a catalyst in the process. nih.govuva.nlhelsinki.fi Computational studies, specifically at the ωB97X-D/6-31G(d,p) level of theory, have shown that the reaction of 2-phenyloxirane with an FLP initially forms a Lewis adduct. uva.nluva.nl This adduct then undergoes epoxide ring-opening to form a more stable intermediate. uva.nluva.nl

Kinetic studies have revealed that the rate of these reactions is influenced by the nature of the FLP. For example, the reduced Lewis acidity and basicity in o-Ph₂P(C₆H₄)BCat compared to tBu₂PCH₂BPh₂ leads to longer reaction times. uva.nl The reaction with 2-(trifluoromethyl)oxirane, in particular, requires more forcing conditions, such as heating at 70 °C for an extended period, to achieve full conversion. uva.nl

Lithiation-Borylation Ring-Opening Reactions

The lithiation-borylation of epoxides is a powerful synthetic method for the stereoselective synthesis of valuable building blocks. This process involves the deprotonation of the epoxide using a strong, non-nucleophilic base, followed by reaction with a boronic ester.

Formation of Trifluoromethyl-Substituted Boronic Esters

The ring-opening lithiation-borylation of 2-(trifluoromethyl)oxirane provides a route to densely functionalized and versatile trifluoromethyl-substituted α-tertiary boronic esters. nih.govbris.ac.uk This reaction is significant as stereogenic carbon centers bearing a trifluoromethyl group are highly desirable in the development of pharmaceuticals and agrochemicals. nih.govbris.ac.uk The process involves the stereospecific metalation of the more acidic methine proton of the oxirane, followed by trapping with a boronic ester. bris.ac.uk

The resulting intermediate boronate complex then undergoes a 1,2-rearrangement to yield the desired α-trifluoromethyl substituted boronic ester. nih.govbris.ac.ukdiva-portal.org These boronic esters are valuable intermediates that can be further transformed into a variety of other functional groups. bris.ac.uk

Stereospecificity of 1,2-Rearrangements

A key feature of the lithiation-borylation reaction of 2-(trifluoromethyl)oxirane is the complete retentive stereospecificity of the 1,2-rearrangement of the carbon-based group. nih.govbris.ac.uk This stereospecificity is crucial for the synthesis of enantioenriched products. However, this desired rearrangement is observed to occur efficiently only in non-polar solvents and in the presence of an additive, TESOTf (triethylsilyl trifluoromethanesulfonate). nih.govbris.ac.uk

The stereospecificity of this process has been demonstrated in the reaction of enantioenriched epoxides, which yield products with high enantiomeric ratios. bris.ac.ukorgsyn.org The ability to control the stereochemistry of these reactions makes the lithiation-borylation of 2-(trifluoromethyl)oxirane a valuable tool for asymmetric synthesis. bris.ac.uk

Acid-Catalyzed Ring-Opening Reactions

The oxirane ring of this compound is susceptible to ring-opening under acidic conditions. Triflic acid-catalyzed Friedel-Crafts alkylation of aromatic compounds with this oxirane proceeds through ring-opening to produce α-(trifluoromethyl)-β-phenylethanols in high yields. researchgate.net The regioselectivity of this ring-opening and the subsequent alkylation are influenced by both electronic and steric factors of the substituents on the oxirane ring. researchgate.net

Density Functional Theory (DFT) calculations indicate that the C2-O bond is elongated due to the strong electron-withdrawing effect of the CF₃ group. researchgate.net This elongation facilitates the cleavage of the C2-O bond, leading to the formation of an electrophilic center at the C2 position, which then undergoes electrophilic substitution with the aromatic compound. researchgate.net

Rearrangement Reactions

Beyond simple ring-opening, this compound can undergo rearrangement reactions to form different structural motifs. For instance, in the presence of a frustrated Lewis pair and a suitable reductant, 3-aryloxetanes can undergo aryl migration and deoxygenation to yield 1-arylpropanes. beilstein-journals.org Additionally, radical 1,2-aryl migration of allylic alcohols can be initiated by the addition of a radical species to the double bond, leading to the formation of α-aryl-β-substituted carbonyl compounds. rsc.org

Cope Rearrangement of Trifluoromethyl-Substituted Oxiranes

The Cope rearrangement is a uva.nluva.nl-sigmatropic rearrangement of 1,5-dienes. wikipedia.org For an oxirane to undergo a Cope rearrangement, it must first be converted into a divinyl-substituted oxirane, which is a 3-oxa-1,5-diene system. While direct studies on the Cope rearrangement of this compound are not extensively detailed in the provided search results, research on analogous trifluoromethyl-substituted oxiranes provides valuable insights into this class of reactions.

Research has demonstrated a facile route to 2-trifluoromethyl-substituted 4,5-dihydrooxepins through the stereoselective preparation and subsequent Cope rearrangement of 2-trifluoromethyl-cis-2,3-bis(alkenyl)oxiranes. This work highlights the utility of the Cope rearrangement in synthesizing seven-membered oxacycles from trifluoromethylated oxiranes. The rearrangement is a key step in expanding the ring system.

A related uva.nluva.nl-sigmatropic rearrangement, the vinylcyclopropane (B126155) rearrangement (VCPR), has been studied for difluorinated systems. For instance, the VCPR has been utilized to synthesize a difluorinated cyclopentene (B43876) from a difluorocyclopropane precursor, with the rearrangement proceeding stereospecifically under thermal conditions. strath.ac.uk Although not a direct analogue, this illustrates the propensity of strained, fluorinated three-membered rings to undergo concerted rearrangements to form five-membered rings.

The mechanism of the Cope rearrangement is generally considered to be a concerted pericyclic reaction that proceeds through a high-energy transition state resembling a diradical, although a true diradical intermediate is not always formed. wikipedia.orgchimia.ch The reaction is thermally allowed and often proceeds with a high degree of stereospecificity. The presence of substituents on the 1,5-diene system can significantly influence the reaction rate and the equilibrium position.

Other Electrophile-Induced Rearrangements

The electron-withdrawing nature of the trifluoromethyl group and the strained three-membered ring make this compound susceptible to various electrophile-induced rearrangements. These reactions typically involve the activation of the oxirane oxygen by an electrophile, followed by ring-opening to form a carbocationic intermediate, which then undergoes rearrangement or capture by a nucleophile.

Frustrated Lewis Pair (FLP) Mediated Ring-Opening

Frustrated Lewis Pairs (FLPs), which are combinations of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct, have been shown to mediate the ring-opening of epoxides. uva.nlresearchgate.netresearchgate.netnih.gov The reaction of preorganized FLPs with monosubstituted epoxides, including 2-(trifluoromethyl)oxirane, results in the formation of zwitterionic heterocyclic products. uva.nlresearchgate.netresearchgate.netnih.gov The proposed mechanism involves the activation of the epoxide by the Lewis acidic component of the FLP, followed by a nucleophilic attack of the Lewis basic component of a second FLP molecule. uva.nlnih.gov This leads to a chain-like intermediate that cyclizes to the final product.

Computational and kinetic studies support a mechanism where the epoxide is first activated by the Lewis acid, followed by an intermolecular nucleophilic attack from the phosphine of another FLP molecule. uva.nlnih.gov This bimolecular pathway is favored over a direct intramolecular ring-opening.

The table below summarizes the reaction of a frustrated Lewis pair with various epoxides.

EpoxideFrustrated Lewis Pair (FLP)ProductYield (%)Reference
2-MethyloxiranetBu₂PCH₂BPh₂6,6-Di-tert-butyl-2-methyl-5,5-diphenyl-1-oxa-5-bora-6-phosphoniacyclohexane65 researchgate.net
2-PhenyloxiranetBu₂PCH₂BPh₂6,6-Di-tert-butyl-5,5-diphenyl-2-phenyl-1-oxa-5-bora-6-phosphoniacyclohexane72 researchgate.net
2-(Trifluoromethyl)oxiranetBu₂PCH₂BPh₂6,6-Di-tert-butyl-5,5-diphenyl-2-(trifluoromethyl)-1-oxa-5-bora-6-phosphoniacyclohexane80 researchgate.net

Acid-Catalyzed Rearrangements

The presence of a strong acid can induce the rearrangement of epoxides via the formation of a carbocationic intermediate. The Meinwald rearrangement is a classic example where an epoxide rearranges to a carbonyl compound under acidic conditions. In the context of trifluoromethyl-substituted oxiranes, the use of hexafluoroisopropanol (HFIP) as a solvent has been shown to be crucial. HFIP can assist in the activation of the epoxide ring through "electrophilic solvent assistance". rsc.org

For instance, the reaction of 2-(4-nitrophenyl)oxirane (B1220430) with 2-phenylethan-1-ol in HFIP in the presence of trifluoromethanesulfonic acid (TfOH) leads to the formation of an isochroman. rsc.org This transformation proceeds through an in situ Meinwald rearrangement of the epoxide to an aldehyde, which then undergoes an oxa-Pictet-Spengler reaction. This methodology has been successfully applied to highly electron-deficient styrene (B11656) oxides, such as 2-(3,5-bis(trifluoromethyl)phenyl)oxirane. rsc.org

The table below details the optimization of the acid-catalyzed reaction of an epoxide.

EntryVariation from Standard ConditionsYield (%)Reference
1None70 rsc.org
20.4 M instead of 0.1 M41 rsc.org
35 mol% of TfOH instead of 10 mol%49 rsc.org
4HNTf₂ instead of TfOH35 rsc.org
5Bi(OTf)₃ instead of TfOH59 rsc.org
6CH₂Cl₂ instead of HFIP0 rsc.org
7TFE instead of HFIP0 rsc.org
8Without TfOHNo Reaction rsc.org
Standard reaction conditions: 2-(4-nitrophenyl)oxirane (0.2 mmol), 2-phenylethan-1-ol (2 equiv.), TfOH (10 mol%) in HFIP (0.1 M), rt, 1 h.

The unusual regioselectivity sometimes observed in the ring-opening of 2-phenyl substituted aziridines (nitrogen analogues of oxiranes) under acidic conditions, where the attack occurs at the more hindered carbon, is attributed to the stabilizing effect of the phenyl group on the developing positive charge. ugent.be A similar effect can be anticipated for this compound, where the phenyl group can stabilize a benzylic carbocation formed upon ring-opening.

Computational and Theoretical Studies

Quantum Chemical Calculations (DFT, ab initio) on Structure and Stability

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are crucial for determining the three-dimensional structure and thermodynamic stability of 2-Phenyl-2-(trifluoromethyl)oxirane. While specific studies on this exact molecule are not prevalent, extensive research on close analogs like cis- and trans-2-fluoro-3-(trifluoromethyl)oxirane provides valuable insights.

Ab initio calculations have been used to determine the structural parameters of these related oxiranes. nih.govacs.org These studies show that the bond lengths and angles are influenced by the presence and orientation of the fluorine and trifluoromethyl substituents. For instance, in cis- and trans-2-fluoro-3-(trifluoromethyl)oxirane, the C-C bond length within the oxirane ring and the C-O bond lengths are comparable between isomers, with only minor differences. acs.org However, the dihedral angles involving the trifluoromethyl group can vary, indicating different rotational orientations. acs.org The barrier to internal rotation of the CF₃ group is calculated to be relatively high, suggesting it is not a freely rotating group. nih.gov These findings imply that for this compound, the interaction between the phenyl and trifluoromethyl groups would lead to a conformationally restricted structure with a significant rotational barrier.

Table 1: Calculated Structural Parameters for 2-Fluoro-3-(trifluoromethyl)oxirane Isomers

Parametercis-Isomer Valuetrans-Isomer Value
C1-C2 Bond Length (Å)1.45781.4582
C1-O Bond Length (Å)1.44261.4399
C2-O Bond Length (Å)1.42851.4293
C2-C3 Bond Length (Å)1.50741.5081
Barrier to CF₃ Rotation (cm⁻¹)8601020

Data derived from ab initio calculations on related fluorooxirane compounds. nih.govacs.org

Elucidation of Reaction Mechanisms and Transition States

For example, the ring-opening of epoxides mediated by Frustrated Lewis Pairs (FLPs) has been explored computationally. researchgate.net For 2-(trifluoromethyl)oxirane (B1348523), calculations at the ωB97X-D/6-31G** level of theory revealed a high activation barrier (ΔG‡) for the direct nucleophilic attack of the phosphine (B1218219) component of the FLP on the less substituted carbon of the oxirane ring. researchgate.net This suggests a stepwise mechanism. In the case of this compound, the reaction would likely proceed via an Sₙ2-type mechanism, where a nucleophile attacks one of the oxirane carbons. acs.org The transition state for such a reaction involves a specific geometry where the nucleophile, the carbon atom, and the leaving oxygen atom are nearly collinear. acs.orgnih.gov Computational modeling allows for the precise characterization of these transition state structures and their associated energy barriers, which are crucial for understanding reaction kinetics. byu.eduacs.org

Mechanistic studies on the ring-opening of related aziridines (nitrogen analogs of epoxides) show that the reaction proceeds via an initial nucleophilic attack at the less hindered carbon atom, followed by ring closure. ugent.be Similar pathways are expected for this compound, where the choice of nucleophile and reaction conditions dictates the favored mechanistic route.

Prediction of Regioselectivity and Stereochemical Outcomes

A key aspect of epoxide chemistry is the regioselectivity of the ring-opening reaction—that is, which of the two carbon atoms of the ring is attacked by the nucleophile. Computational studies can predict this outcome with high accuracy.

For trifluoromethyl-substituted epoxides, the powerful electron-withdrawing nature of the CF₃ group is a dominant factor. ugent.benih.gov This effect makes the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack. In the case of this compound, nucleophilic attack is generally predicted to occur at the carbon bearing the trifluoromethyl group. This is due to the stabilization of the partial negative charge that develops on the oxygen atom in the transition state, which is enhanced by the inductive effect of the CF₃ group.

However, the substitution pattern on the phenyl group can modulate this effect. For instance, in the reductive opening of 2-[4-(trifluoromethyl)phenyl]oxirane, the presence of an electron-withdrawing group on the phenyl ring leads to lower regioselectivity. unimi.it This is attributed to the decreased ability of the phenyl ring to stabilize a positive charge at the benzylic position, which can favor an alternative reaction pathway. unimi.it Computational models can quantify these competing effects to predict the major product. Organocatalytic systems have been developed for the completely regioselective alcoholysis of styrene (B11656) oxides, and computational studies help to elucidate the cooperative effects of the catalysts that lead to this high selectivity. uni-giessen.de

Analysis of Electronic Effects of the Trifluoromethyl Group on Reactivity

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry, and its influence on the reactivity of the oxirane ring is profound. nih.gov Computational analyses are essential for quantifying these electronic effects.

Inductive Effect : The primary influence of the -CF₃ group is a strong inductive electron withdrawal (-I effect). nih.gov This effect increases the electrophilicity of the adjacent carbon atom, making the epoxide ring more reactive towards nucleophiles compared to non-fluorinated analogs. nih.govrsc.org

Charge Delocalization : In reactions proceeding through cationic intermediates or transition states, the CF₃ group enhances the delocalization of positive charge. nih.gov This can lead to unusual chemo-, regio-, and stereoselectivity. nih.gov

Destabilization of Adjacent Cations : While it activates the ring to nucleophilic attack, the CF₃ group strongly destabilizes any developing positive charge on the adjacent carbon. This makes Sₙ1-type mechanisms, which involve a carbocation intermediate at the trifluoromethyl-substituted carbon, highly unfavorable. unimi.it

Reduced Nucleophilicity of Adjacent Atoms : The electron-withdrawing effect can also reduce the nucleophilicity of nearby functional groups. For instance, in related trifluoromethylated β-amino alcohols, the nitrogen atom's nucleophilicity is diminished, affecting subsequent reactions. ugent.be

Computational methods like Natural Bond Orbital (NBO) analysis can be used to calculate atomic charges, revealing the extent of electron polarization within the molecule and confirming the electrophilic nature of the carbon atom attached to the CF₃ group.

Table 2: Influence of the Trifluoromethyl Group on Reactivity

PropertyEffect of -CF₃ GroupComputational Insight
Electrophilicity of Adjacent CarbonStrongly IncreasedCalculation of partial positive atomic charges (NBO, MEP). researchgate.net
Stability of Adjacent CarbocationStrongly DecreasedCalculation of intermediate energies. unimi.it
Rate of Nucleophilic AttackIncreasedCalculation of activation energy barriers for ring-opening. researchgate.net
Acidity of Adjacent C-H bondsIncreasedCalculation of pKa values.

Solvent Effects on Reaction Pathways and Stereoselectivity

The choice of solvent can dramatically alter the course and outcome of a chemical reaction. Computational models, particularly implicit solvent models like the Polarizable Continuum Model (PCM), are widely used to study these effects on the reactions of this compound. amazonaws.com

Solvents influence reactions by differentially solvating the reactants, transition states, and products. For a reaction involving a polar or charged transition state, a polar solvent will lower the activation energy, thereby increasing the reaction rate. amazonaws.comresearchgate.net Computational studies on the ring-opening of epoxides with amines showed that polar aprotic solvents like nitromethane (B149229) gave higher yields than protic solvents like ethanol, an effect attributed to the improved nucleophilicity of the amine in the aprotic solvent. nih.govacs.org

Furthermore, solvent can impact stereoselectivity. amazonaws.com Specific solute-solvent interactions, such as hydrogen bonding, can stabilize one transition state over another, leading to a preference for a particular stereoisomer. bris.ac.uk For example, in Diels-Alder reactions, aqueous environments can enhance both reaction rates and stereoselectivity due to hydrophobic effects and hydrogen bonding, phenomena that can be modeled computationally. amazonaws.com For the reactions of this compound, theoretical calculations can simulate the reaction in various solvents to predict how the reaction pathway and the stereochemical outcome will change, providing a guide for experimental solvent selection. amazonaws.comresearchgate.net

Advanced Spectroscopic Characterization in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 2-Phenyl-2-(trifluoromethyl)oxirane and its derivatives. The presence of hydrogen, carbon, and fluorine nuclei allows for a multi-faceted analysis using ¹H, ¹³C, and ¹⁹F NMR, respectively.

Structural Characterization: The chemical shifts (δ) in NMR spectra are indicative of the electronic environment of the nuclei. For this compound, the key signals can be predicted based on analogous structures. The protons on the oxirane ring are expected to appear in the range of δ 3.5–4.5 ppm in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbon atom of the trifluoromethyl group (-CF₃) typically exhibits a signal around δ 120-125 ppm, which is split into a quartet due to coupling with the three fluorine atoms (¹J-C-F). rsc.org The carbons of the epoxide ring are also characteristically shielded.

The ¹⁹F NMR spectrum is particularly informative due to the wide chemical shift range and high sensitivity of the ¹⁹F nucleus. azom.com The trifluoromethyl group in compounds structurally similar to this compound typically shows a singlet in the ¹⁹F NMR spectrum at approximately δ -64 to -80 ppm. rsc.orgepfl.ch For instance, in a reaction involving the ring-opening of 2-(trifluoromethyl)oxirane (B1348523), the ¹⁹F NMR resonance shifted from δ -75.4 ppm to -79.9 ppm, confirming the chemical transformation. uva.nl

NucleusTypical Chemical Shift (δ) Range (ppm)Key Features
¹H Phenyl: 7.2-7.8Oxirane CH₂: ~3.5-4.5 Signals for the phenyl group and the diastereotopic protons of the CH₂ group in the oxirane ring.
¹³C Phenyl: ~125-140CF₃: ~120-125 (quartet, ¹J-C-F ≈ 280 Hz) rsc.orgOxirane C-CF₃: ~69 (quartet, ²J-C-F ≈ 35 Hz) rsc.orgOxirane CH₂: ~50Distinctive quartets for the CF₃ carbon and the adjacent quaternary carbon due to C-F coupling.
¹⁹F CF₃: -64 to -80 rsc.orgepfl.chuva.nlrsc.orgA sharp singlet is typically observed, highly sensitive to changes in the chemical environment.

Stereochemical Assignment: NMR spectroscopy is a powerful tool for determining the stereochemistry of chiral molecules. When this compound reacts with other chiral molecules, it forms diastereomers which can often be distinguished by NMR. A common method involves the use of chiral derivatizing agents (CDAs). For example, a fluorinated epoxide, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, has been used as a CDA to determine the enantiomeric excess of chiral amines. acs.orgresearchgate.net The reaction produces diastereomeric products that exhibit distinct signals in ¹H, ¹³C, and particularly in the ¹⁹F NMR spectra, allowing for their quantification. acs.org Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry of reaction products by analyzing through-space interactions between protons. semanticscholar.org

Reaction Monitoring: The progress of reactions involving this compound can be followed in real-time using NMR spectroscopy. jhu.edu This is especially effective with ¹⁹F NMR, where the signal of the starting material's -CF₃ group can be monitored as it diminishes and new signals corresponding to the product's -CF₃ group appear. rsc.org For example, the conversion of starting materials can be monitored by ¹H NMR, and the change in enantiomeric excess can be tracked by HPLC during the reaction. acs.org Kinetic studies, determining reaction rates and activation energies, can be performed by acquiring spectra at regular intervals and plotting the concentration of reactants or products over time. magritek.com The ring-opening of 2-(trifluoromethyl)oxirane, for instance, has been monitored using ³¹P{¹H} NMR spectroscopy. uva.nl

X-ray Crystallographic Analysis for Absolute and Relative Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds. It provides unambiguous proof of atomic connectivity, and both relative and absolute stereochemistry by mapping the electron density of atoms in a crystal lattice. mdpi.commdpi.com

Similarly, the relative configuration of a phospholene-phosphite ligand, synthesized using 2-(trifluoromethyl)oxirane as a starting material, was confirmed by X-ray crystallography. semanticscholar.org The technique is powerful enough to determine the absolute configuration, often through the use of heavy atoms or by measuring anomalous dispersion, which is crucial in asymmetric synthesis and pharmaceutical development. nih.gov The process involves growing a suitable single crystal of the compound, exposing it to X-rays, and analyzing the resulting diffraction pattern to build a model of the molecular structure. mdpi.com

Mass Spectrometry Techniques in Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of compounds and, through fragmentation analysis, in elucidating their structure and identifying components in a complex mixture. rsc.org High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. rsc.org

In the context of this compound, HRMS is routinely used to confirm the successful synthesis of its derivatives. For example, the product of a ring-opening reaction of the oxirane was analyzed by HRMS (ESI), and the found mass matched the calculated mass for the protonated molecule [M+H]⁺, confirming its elemental composition. rsc.orgrsc.org

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for mechanistic and pathway analysis. purdue.eduaip.org In a typical workflow, a reaction mixture is analyzed, and ions corresponding to potential intermediates, byproducts, and final products are selected and fragmented. The resulting fragmentation patterns provide structural clues that help to identify these species and piece together the reaction pathway. For example, in metabolic studies of complex pharmaceutical compounds, metabolites are identified by comparing their retention times and MS/MS fragmentation patterns with those of synthetic standards. researchgate.net This same principle applies to the analysis of reaction pathways, where observing key intermediates by MS can provide direct evidence for a proposed mechanism. The use of nano-electrospray ionization (nanoESI) mass spectrometry allows for the monitoring of key catalytic intermediates throughout the course of a reaction, providing a detailed picture of the catalytic cycle. purdue.edu

Synthetic Utility and Applications in Material Science and Agrochemicals

Role as a Building Block for Complex Fluorinated Organic Molecules

2-Phenyl-2-(trifluoromethyl)oxirane serves as a key precursor in the synthesis of intricate fluorinated organic molecules. The incorporation of a trifluoromethyl group is highly desirable as it can modulate a molecule's physical and chemical properties, including stability, reactivity, and lipophilicity, often with minimal steric impact. sigmaaldrich.comfluorochem.co.uk Fluorinated building blocks like this oxirane generally exhibit higher thermal stability compared to their non-fluorinated counterparts. sigmaaldrich.com

The compound's utility stems from the inherent ring strain of the oxirane (epoxide) ring, which makes it susceptible to ring-opening reactions by various nucleophiles. researchgate.net This reactivity provides a straightforward method for introducing the trifluoromethyl-phenyl-ethanol scaffold into larger, more complex molecular frameworks. Research has demonstrated the ring-opening of similar trifluoromethyl-containing oxiranes, highlighting their role as efficient structural toolboxes for accessing 1,2-difunctionalized compounds. researchgate.netresearchgate.net

Precursor to Fluorinated Heterocycles and Polycyclic Compounds

A significant application of this compound is its role as a precursor in the synthesis of fluorinated heterocyclic and polycyclic compounds. Heterocyclic compounds are crucial in pharmaceuticals and agrochemicals, and the inclusion of a trifluoromethyl group can enhance their biological activity. nih.gov

The synthesis of fluorinated azaheterocycles, such as pyrazoles, pyridones, and triazoles, often proceeds through the ring-opening of a precursor molecule by a nitrogen-containing nucleophile. mdpi.com For instance, a structurally analogous oxirane, 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-2-methyl-oxirane, is reacted with 1H-1,2,4-triazole to form a key intermediate for a triazole-based fungicide. google.comgoogle.com This reaction involves the nucleophilic attack of the triazole on the oxirane ring, leading to its opening and the formation of a new carbon-nitrogen bond, thereby constructing the desired fluorinated heterocyclic system. This synthetic strategy underscores the oxirane's value in building complex, biologically relevant scaffolds.

Applications in Agrochemical Synthesis

The development of novel agrochemicals relies heavily on the use of advanced chemical intermediates, and fluorinated compounds play a pivotal role. biesterfeld.no Approximately 50% of crop protection products currently under development contain fluorine, a testament to the element's ability to confer advantageous biological properties. biesterfeld.no The trifluoromethylphenyl moiety, in particular, is a common feature in modern fungicides. nih.govnsf.gov

Intermediate for Fungicide Development

This compound and its derivatives are valuable intermediates in the creation of potent fungicides. The trifluoromethyl group is a key component in many successful agrochemical active ingredients. ccspublishing.org.cn The synthesis of modern triazole fungicides, a major class of agricultural and pharmaceutical antifungal agents, often involves an epoxide intermediate. researchgate.net The reaction of a trifluoromethyl-substituted phenyl oxirane with a triazole nucleophile is a key step in constructing the final active molecule. google.comgoogle.com This pathway allows for the direct incorporation of the essential trifluoromethylphenyl group, which is known to contribute to the fungicidal efficacy of the final product. nih.gov

Synthesis of Triazole Derivatives

The synthesis of triazole-containing fungicides frequently utilizes a trifluoromethyl-phenyl oxirane precursor. A well-documented synthetic route involves the reaction of a compound like 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-2-methyl-oxirane with 1H-1,2,4-triazole. google.comgoogle.com In this nucleophilic ring-opening reaction, one of the nitrogen atoms of the triazole ring attacks a carbon atom of the oxirane ring, leading to the formation of a 1-(1,2,4-triazol-1-yl)propan-2-ol derivative. This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF). google.comgoogle.com

Reactant 1Reactant 2Product ClassApplication
Phenyl-(trifluoromethyl)oxirane derivative1H-1,2,4-triazoleTriazolyl-propan-2-olFungicide Intermediate

This synthetic step is crucial as it combines the trifluoromethyl-bearing aromatic portion with the biologically active triazole heterocycle, creating the backbone of many modern agricultural fungicides. google.comgoogle.com

Utilization in Materials Science Research

The unique properties imparted by fluorine atoms make trifluoromethyl-containing compounds like this compound attractive for applications in materials science. Partially fluorinated oxiranes are considered valuable components for creating specialized polymers and are particularly useful in the field of photolithography for manufacturing electronics. google.com The incorporation of fluorine can lead to materials with desirable characteristics such as enhanced thermal stability, hydrophobicity, and specific electrical properties. mdpi.comresearchgate.net

Development of Functional Materials with Unique Surface Properties

A key area of application for fluorinated oxiranes is in the development of functional polymers and resins with tailored properties, especially low dielectric constants, which are crucial for high-speed electronics and electronic packaging. mdpi.comresearchgate.net The incorporation of fluorine atoms or trifluoromethyl groups into an epoxy resin structure is a known strategy to reduce its dielectric constant and moisture absorption. researchgate.netdntb.gov.ua

Research has shown that synthesizing epoxy resins from fluorine-containing monomers results in materials with significantly improved electrical and physical properties compared to conventional resins like diglycidyl ether of bisphenol A (DGEBA). mdpi.comresearchgate.net For example, epoxy resins modified with trifluoromethyl groups exhibit lower dielectric constants and dielectric loss, making them suitable for advanced electronic applications. mdpi.commdpi.com

Table 1: Dielectric Properties of Standard vs. Fluorinated Epoxy Resins
MaterialDielectric Constant (at 1 MHz)Reference
Diglycidyl ether of bisphenol A (DGEBA)~3.50 researchgate.net
Trifluoromethyl-substituted Epoxy Resin (d-FER-DDM)2.55 mdpi.com

The use of monomers like this compound in polymerization reactions allows for the creation of advanced materials with unique surface and bulk properties driven by the presence of the trifluoromethyl group. mdpi.commdpi.com

Incorporation into Polymer Chemistry

The incorporation of fluorine atoms into polymers can drastically alter their properties, often enhancing thermal stability, chemical resistance, and hydrophobicity. This compound serves as a valuable monomer in the synthesis of specialized fluorinated polymers. The strained oxirane ring is susceptible to ring-opening polymerization, a process that allows for the creation of polyethers with pendant phenyl and trifluoromethyl groups.

The polymerization can be initiated by various catalytic systems. The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, influences the reactivity of the oxirane ring and the properties of the resulting polymer. For instance, polymers derived from fluorinated monomers often exhibit low surface energy and high hydrophobicity. Oligomers created from similar fluorinated monomers have shown high water contact angles, indicating significant water-repellent properties. rsc.org

Frustrated Lewis Pairs (FLPs) have been utilized in the ring-opening reactions of cyclic ethers, including 2-(trifluoromethyl)oxirane (B1348523). researchgate.net This chemistry can be applied to create polymer networks where the extent of cross-linking and the mechanical properties of the material can be tuned by the electronic and steric nature of the epoxide. researchgate.net The resulting networks can behave like covalently cross-linked polymers, demonstrating a versatile method for creating functional materials from monomers like this compound. researchgate.net

Table 1: Properties of Polymers Derived from Related Fluorinated Monomers

Property Observation Potential Influence of this compound
Thermal Stability Polyesters from 2-trifluoromethacrylic acid show degradation temperatures around 200 °C. rsc.org The inclusion of the trifluoromethyl group is expected to confer high thermal stability.
Glass Transition Temp. (Tg) Oligo(2-trifluoromethacrylic acid) exhibits a Tg of -46 °C. rsc.org The bulky phenyl group may lead to a higher Tg in polymers derived from this oxirane.

| Hydrophobicity | Oligomers show a water contact angle of 107°, indicating high hydrophobicity. rsc.org | The -CF3 group is a key contributor to low surface energy and water repellency. |

Precursors for Fluorinated Amino Alcohols

Fluorinated β-amino alcohols are highly valuable chiral building blocks, particularly in the fields of medicinal chemistry and asymmetric synthesis. The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. vulcanchem.com this compound is a key precursor for the synthesis of these important compounds through the nucleophilic ring-opening of its epoxide ring.

The reaction involves the attack of an amine nucleophile on one of the carbon atoms of the oxirane ring. This process is typically highly regioselective due to the electronic and steric influences of the phenyl and trifluoromethyl substituents. The attack generally occurs at the less substituted carbon atom, leading to the formation of a β-amino alcohol.

For example, the reaction of a similar (R)-oxirane with benzylamine (B48309) results in the formation of a β-amino alcohol, with the reaction proceeding via anti-addition due to the steric hindrance from the trifluoromethyl group. vulcanchem.com The resulting α-trifluoromethyl-β-amino alcohols have been shown to be effective in improving the stereoselectivity of various chemical reactions, such as the addition of diethylzinc (B1219324) to aldehydes. semanticscholar.org

The strained epoxide ring of this compound readily undergoes these nucleophilic attacks, making it a versatile intermediate for creating a diverse library of fluorinated amino alcohols for applications in drug discovery and as chiral ligands in catalysis. vulcanchem.comvulcanchem.com

Table 2: Representative Ring-Opening Reactions of Trifluoromethyl-Substituted Epoxides

Epoxide Reactant Nucleophile Product Type Significance
(S)-2-[2-(Trifluoromethyl)phenyl]oxirane Amines β-amino alcohols Intermediates for antiviral drug synthesis. vulcanchem.com
(S)-2-[2-(Trifluoromethyl)phenyl]oxirane Thiols β-hydroxysulfides Precursors for sulfonamide-based therapeutics. vulcanchem.com
2,2-bis(trifluoromethyl)oxirane Alcohols Polyfluorinated Tertiary Alcohols Useful in creating functionalized fluorinated materials. researchgate.net

Q & A

Basic Research Questions

Q. How can the synthesis of 2-phenyl-2-(trifluoromethyl)oxirane be optimized to achieve high yields and purity?

  • Methodological Answer : The synthesis should prioritize controlled epoxidation of the precursor, 1-phenyl-1-(trifluoromethyl)ethylene, using meta-chloroperbenzoic acid (mCPBA) in anhydrous dichloromethane at 0–5°C to minimize side reactions. Post-reaction, purification via fractional distillation (boiling point: 38–40°C) under inert gas (argon) is critical due to moisture sensitivity . Column chromatography with silica gel (hexane:ethyl acetate = 9:1) further enhances purity (>98%). Monitor purity via GC-MS or HPLC, referencing retention indices against PubChem data .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Strict adherence to GHS hazard guidelines is mandatory. Use flame-resistant equipment (flash point: -40°C) and maintain inert atmospheres during storage (argon, -20°C). Personal protective equipment (PPE) must include nitrile gloves and vapor-resistant goggles due to toxicity (H301, H311, H331). Spills require immediate neutralization with sodium bicarbonate and disposal via certified hazardous waste channels .

Q. How can researchers accurately determine the physicochemical properties (e.g., logP, pKa) of this compound?

  • Methodological Answer : Experimental logP (1.006) can be validated using shake-flask methods with octanol/water partitioning, while computational tools like MarvinSketch predict pKa (19.89) . Polar surface area (9.23 Ų) and molar refractivity (16.16 cm³/mol) are best determined via X-ray crystallography or DFT calculations, cross-referenced with NIST Chemistry WebBook data .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of (R)- and (S)-2-phenyl-2-(trifluoromethyl)oxirane?

  • Methodological Answer : Chiral auxiliary-mediated epoxidation using Jacobsen’s Mn(III)-salen catalyst achieves >90% enantiomeric excess (ee). Post-synthesis, chiral HPLC (Chiralpak IA column, hexane:isopropanol = 95:5) or NMR analysis with Eu(hfc)₃ shift reagents confirms stereochemistry . For scalable resolution, kinetic resolution via lipase-catalyzed transesterification (e.g., Candida antarctica Lipase B) selectively hydrolyzes one enantiomer .

Q. How do computational studies explain the reactivity of the trifluoromethyl group in ring-opening reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level reveals that the electron-withdrawing trifluoromethyl group lowers the energy barrier for nucleophilic attack at the oxirane’s β-carbon. Solvent effects (e.g., DMSO polarity) stabilize transition states, favoring regioselective ring-opening with amines or thiols. Compare computed activation energies (ΔG‡) with experimental kinetic data to validate models .

Q. How can contradictions in reported reaction yields for nucleophilic ring-opening be resolved?

  • Methodological Answer : Systematic analysis of reaction conditions (temperature, solvent polarity, nucleophile concentration) is critical. For example, using anhydrous THF at -78°C with LiAlH₄ improves yields (75–85%) compared to protic solvents (40–50%) due to reduced side reactions. Replicate conflicting studies under standardized conditions and characterize byproducts via LC-MS to identify competing pathways .

Q. What advanced spectroscopic techniques are optimal for characterizing degradation products under oxidative conditions?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with tandem MS/MS fragments identifies oxidative byproducts (e.g., ketones or carboxylic acids). Solid-state NMR (¹³C CP/MAS) detects amorphous degradation phases, while in-situ FT-IR monitors real-time carbonyl formation (1700–1750 cm⁻¹). Cross-reference with NIST spectral libraries for confirmation .

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